4-Amino-1-methylimidazole-5-carbonitrile
Overview
Description
4-Amino-1-methylimidazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H6N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-methylimidazole, has been found to interact with carbonic anhydrase 2, myoglobin, and carbonic anhydrase 5a, mitochondrial in humans . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production, respectively .
Mode of Action
Imidazole derivatives, which include this compound, are known to interact with their targets via various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Given its structural similarity to other imidazole derivatives, it may potentially influence pathways related to the function of its targets .
Result of Action
Based on its structural similarity to other imidazole derivatives, it may potentially exert various biological effects depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-1-methylimidazole-5-carbonitrile . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within the body.
Biochemical Analysis
Biochemical Properties
4-Amino-1-methylimidazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic substitution reactions and oxidation processes
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate metabolic pathways, thereby impacting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic processes. The compound’s ability to participate in nucleophilic substitution and oxidation reactions is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe application in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methylimidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the cyclization process, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methylimidazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-1-methylimidazole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1H-imidazole-5-carbonitrile
- 5-Amino-1H-imidazole-4-carbonitrile
- 5-Amino-4-cyanoimidazole
- 5-Amino-4-imidazolecarbonitrile
- 5-Cyano-4-aminoimidazole
Uniqueness
4-Amino-1-methylimidazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-amino-3-methylimidazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-3-8-5(7)4(9)2-6/h3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCJLNAYMQWOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258367 | |
Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201258367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40637-80-7 | |
Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40637-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201258367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-methyl-1H-imidazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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